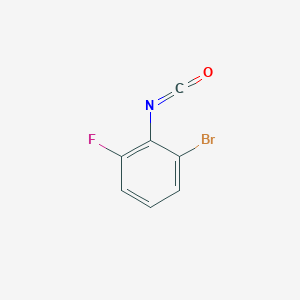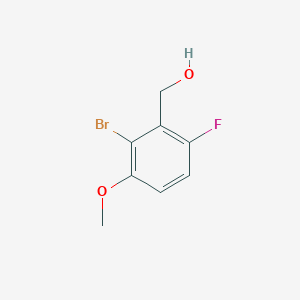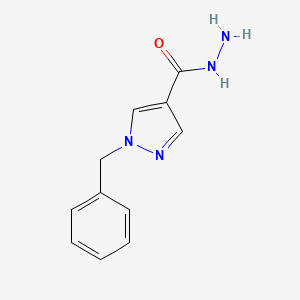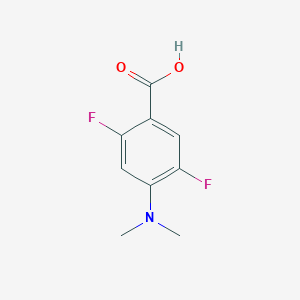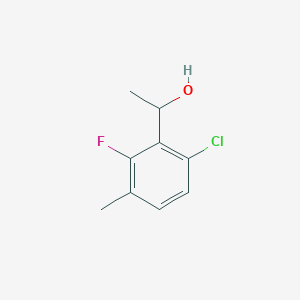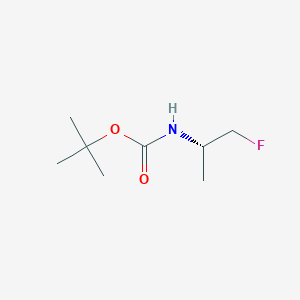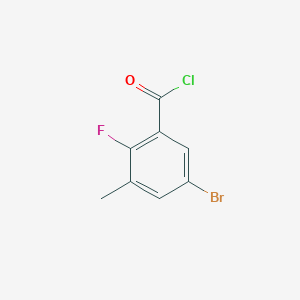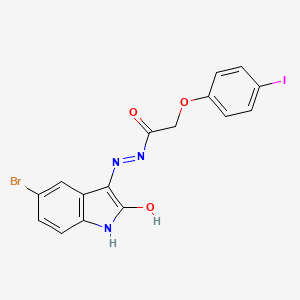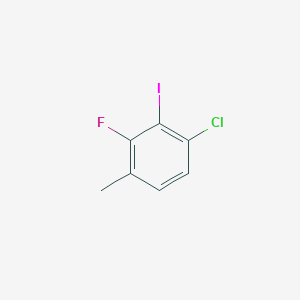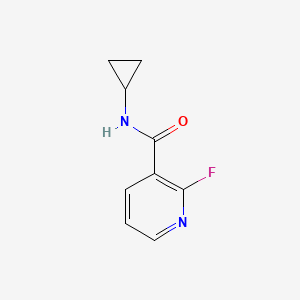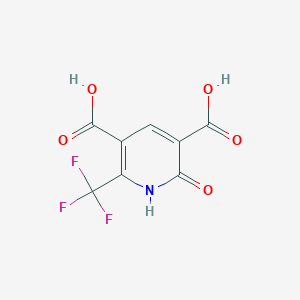
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid (TFMPDC) is a trifluoromethyl-containing heterocyclic carboxylic acid that has been used in various scientific research applications. It is a versatile building block for organic synthesis and has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. TFMPDC is also used as a reagent in various organic reactions, such as the synthesis of heterocyclic compounds and the synthesis of organometallic complexes.
科学研究应用
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid has been used in various scientific research applications. For example, it has been used as a catalyst for the synthesis of heterocyclic compounds, such as indoles, pyrroles, and pyridines. It has also been used as a reagent in the synthesis of organometallic complexes and as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
作用机制
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid is a trifluoromethyl-containing heterocyclic carboxylic acid that can act as a catalyst in various organic reactions. In the synthesis of heterocyclic compounds, 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can act as a nucleophile and react with the electrophilic center of the aromatic compound, leading to the formation of a new carbon-carbon bond. In the synthesis of organometallic complexes, 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can act as a ligand and coordinate to the metal center, leading to the formation of a new metal-ligand bond.
Biochemical and Physiological Effects
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid has not been studied for its biochemical and physiological effects. However, it is known to be a strong acid and can be corrosive to skin and eyes. It should be handled with caution and protective clothing should be worn when handling it.
实验室实验的优点和局限性
The main advantage of using 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid in lab experiments is its versatility. It can be used as a catalyst, a reagent, or a building block for the synthesis of various compounds. Additionally, it is relatively inexpensive and easily available. The main limitation of using 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid in lab experiments is that it is a strong acid and can be corrosive to skin and eyes. It should be handled with caution and protective clothing should be worn when handling it.
未来方向
There are a variety of potential future directions for research involving 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid. For example, further research could be conducted to explore its potential applications in drug synthesis. Additionally, research could be conducted to explore its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in agrochemicals and dyes. Finally, research could be conducted to explore its potential for use in the synthesis of other heterocyclic compounds.
合成方法
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can be synthesized by the reaction of trifluoromethyl-substituted aromatic compounds with a carboxylic acid. For example, the reaction of trifluoromethylbenzene with acetic acid in the presence of a base such as sodium hydroxide yields 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid. The reaction is carried out at a temperature of 80-90°C for 24 hours. The reaction is typically carried out in a solvent such as ethanol or methanol.
属性
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)4-2(6(14)15)1-3(7(16)17)5(13)12-4/h1H,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORBEYQZLWXHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1C(=O)O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

